molecular formula C24H18N2O2 B1189460 6-(4-Methoxybenzyl)benzo[a]phenazin-5-ol

6-(4-Methoxybenzyl)benzo[a]phenazin-5-ol

Cat. No.: B1189460
M. Wt: 366.4g/mol
InChI Key: CTNCLEGDHSFHJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzo[a]phenazin-5-ol derivatives represent a significant class of aza-polycyclic compounds with broad potential in biochemical and pharmacological research. These structures are key subunits in various natural products and synthetic analogs investigated for their notable biological properties. The core benzo[a]phenazin-5-ol scaffold is synthesized from the condensation of lawsone (2-hydroxy-1,4-naphthoquinone) and benzene-1,2-diamines . Research into this compound class indicates promise in several areas. Synthetic phenazine analogs are frequently explored for their antitumor potential, with some benzo[a]phenazines identified as dual inhibitors of topoisomerase I and II, a mechanism of interest in oncology research . Furthermore, closely related phenazine-based structures have demonstrated the ability to induce apoptosis and cell cycle arrest in cultured human cancer cells, suggesting a potential pathway for cytotoxic activity . The specific derivative 6-(4-Methoxybenzyl)benzo[a]phenazin-5-ol is a functionalized analog where the 4-methoxybenzyl group may influence its physicochemical properties, such as lipophilicity and electronic distribution, potentially modulating its interaction with biological targets. This compound is a candidate for use in medicinal chemistry as a scaffold for the construction of more complex fused heterocyclic systems, which are valuable for screening in drug discovery programs . Its applications are strictly for non-clinical, investigative purposes in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H18N2O2

Molecular Weight

366.4g/mol

IUPAC Name

6-[(4-methoxyphenyl)methyl]benzo[a]phenazin-5-ol

InChI

InChI=1S/C24H18N2O2/c1-28-16-12-10-15(11-13-16)14-19-23-22(17-6-2-3-7-18(17)24(19)27)25-20-8-4-5-9-21(20)26-23/h2-13,27H,14H2,1H3

InChI Key

CTNCLEGDHSFHJA-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CC2=C(C3=CC=CC=C3C4=NC5=CC=CC=C5N=C24)O

Origin of Product

United States

Synthetic Methodologies and Chemo Diversification Strategies for 6 4 Methoxybenzyl Benzo a Phenazin 5 Ol

Established Synthetic Pathways for the Benzo[a]phenazine (B1654389) Core and Its Analogues

The synthesis of the benzo[a]phenazine core is well-established, with the most common approach being the condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound. A significant body of work has focused on the use of 2-hydroxy-1,4-naphthoquinone (B1674593), also known as lawsone, as the dicarbonyl component.

The reaction of lawsone with various o-phenylenediamines is a robust and widely used method for the synthesis of benzo[a]phenazin-5-ol derivatives. nih.govresearchgate.net This reaction can be carried out under various conditions, including in refluxing acetic acid, ethanol, or even under solvent-free conditions. nih.gov The use of catalysts such as p-toluenesulfonic acid (p-TSA), silica (B1680970) sulfuric acid, or even microwave irradiation has been shown to improve reaction times and yields. nih.gov

Multicomponent reactions (MCRs) have also been extensively employed for the one-pot synthesis of complex benzo[a]phenazine derivatives. nih.govresearchgate.netnih.gov These reactions often involve the in situ formation of the benzo[a]phenazin-5-ol intermediate, which then reacts with other components, such as aldehydes and active methylene (B1212753) compounds, to generate a diverse library of fused heterocyclic systems. nih.gov For instance, a four-component reaction of 2-hydroxy-1,4-naphthoquinone, an o-phenylenediamine (B120857), an aromatic aldehyde, and a C-H acid like malononitrile (B47326) or a 1,3-dicarbonyl compound can lead to the formation of pyrano-fused benzo[a]phenazines. nih.gov

The general synthetic approaches for the broader phenazine (B1670421) scaffold include methods such as the Wohl-Aue reaction, the Beirut method, reductive cyclization of diphenylamines, and palladium-catalyzed N-arylation. nih.govekb.eg

Table 1: Comparison of Catalysts for the Synthesis of Benzo[a]phenazin-5-ol from Lawsone and o-Phenylenediamine

CatalystSolventTemperature (°C)Reaction TimeYield (%)Reference
Acetic AcidAcetic AcidRefluxOvernightGood nih.gov
None (Solid-state)None7015 min100 nih.gov
p-TSAPEG-400702-2.5 hHigh nih.gov
Silica Sulfuric AcidNone707-10 min (MW)88-96 nih.gov
Formic AcidNone9015 minHigh nih.gov

Targeted Synthesis of 6-(4-Methoxybenzyl)benzo[a]phenazin-5-ol: Reaction Optimization and Mechanistic Considerations

While a specific, dedicated synthesis for this compound is not extensively detailed in the literature as a standalone topic, its synthesis can be effectively achieved through a multicomponent reaction strategy. A plausible and efficient route involves the one-pot, three-component condensation of 2-hydroxy-1,4-naphthoquinone (lawsone), o-phenylenediamine, and 4-methoxybenzaldehyde (B44291).

Reaction Optimization:

The optimization of this reaction would involve screening various catalysts, solvents, and temperature conditions to maximize the yield and minimize reaction time. Based on analogous reactions for similar 6-substituted benzo[a]phenazin-5-ol derivatives, several conditions can be proposed:

Catalyst: Acid catalysts are generally effective. p-Toluenesulfonic acid (p-TSA) or a Lewis acid could be employed to facilitate the condensation steps. Organocatalysts like L-proline have also been used in similar transformations. researchgate.net

Solvent: Solvents such as ethanol, acetic acid, or polyethylene (B3416737) glycol (PEG) could be suitable reaction media. nih.gov Solvent-free conditions, which are environmentally benign, have also proven effective for the synthesis of the benzo[a]phenazine core and could be applied here. nih.gov

Temperature: The reaction temperature would likely range from room temperature to reflux, depending on the chosen catalyst and solvent system. Microwave irradiation could be explored to accelerate the reaction. nih.gov

Mechanistic Considerations:

The proposed mechanism for the formation of this compound in a three-component reaction is as follows:

Formation of Benzo[a]phenazin-5-ol: The initial step is the condensation of 2-hydroxy-1,4-naphthoquinone with o-phenylenediamine to form the benzo[a]phenazin-5-ol intermediate. nih.govnih.gov This reaction proceeds through the formation of a Schiff base followed by cyclization and dehydration.

Knoevenagel-type Condensation: The newly formed benzo[a]phenazin-5-ol then acts as a nucleophile and attacks the carbonyl carbon of 4-methoxybenzaldehyde. This is a Knoevenagel-type condensation.

Dehydration: The resulting intermediate undergoes dehydration to yield the final product, this compound.

The electron-donating nature of the methoxy (B1213986) group on the benzaldehyde (B42025) may influence the rate of the Knoevenagel condensation step.

Development of Novel Synthetic Approaches for Enhanced Efficiency and Selectivity

Recent advancements in synthetic methodology have focused on developing more efficient and environmentally friendly approaches to the benzo[a]phenazine scaffold. These novel methods often prioritize atom economy, reduced reaction times, and the use of reusable catalysts.

Nanocatalysis: The use of magnetic nanoparticles as catalysts, such as Fe3O4 nanoparticles, has been reported for the synthesis of related heterocyclic systems. nih.gov These catalysts offer the advantage of easy separation and reusability.

Flow Chemistry: Continuous flow synthesis could offer a scalable and highly controlled method for the production of this compound, potentially improving yields and purity while reducing reaction times.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis represents a modern and green approach that could potentially be developed for the construction of the benzo[a]phenazine ring system under mild conditions.

Derivatization and Functionalization Strategies for Modifying the this compound Scaffold

The this compound scaffold possesses several sites that are amenable to further derivatization and functionalization, allowing for the generation of a library of analogues for structure-activity relationship (SAR) studies.

Modification of the Hydroxyl Group: The phenolic hydroxyl group at the 5-position is a key site for functionalization. It can be alkylated or acylated to introduce a variety of substituents.

Electrophilic Aromatic Substitution: The benzo and phenazine rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce functional groups that can be further manipulated. The positions of substitution will be directed by the existing substituents on the rings.

Cross-Coupling Reactions: If a halogen is introduced onto the aromatic rings, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) can be employed to form new carbon-carbon or carbon-heteroatom bonds, significantly expanding the chemical diversity of the scaffold.

Modification of the Benzyl (B1604629) Moiety: The methoxy group on the benzyl ring could be demethylated to a hydroxyl group, which can then be further functionalized. The aromatic ring of the benzyl group is also susceptible to electrophilic substitution.

Table 2: Potential Derivatization Reactions on the this compound Scaffold

Reaction TypeReagents and ConditionsPotential Product
O-AlkylationAlkyl halide, Base (e.g., K2CO3), Solvent (e.g., DMF)5-Alkoxy-6-(4-methoxybenzyl)benzo[a]phenazine
O-AcylationAcyl chloride or anhydride, Base (e.g., Pyridine)5-Acyloxy-6-(4-methoxybenzyl)benzo[a]phenazine
NitrationHNO3, H2SO4Nitro-substituted derivative
HalogenationN-Halosuccinimide (NBS, NCS)Halo-substituted derivative
Suzuki CouplingArylboronic acid, Pd catalyst, BaseAryl-substituted derivative

Theoretical and Computational Investigations of 6 4 Methoxybenzyl Benzo a Phenazin 5 Ol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of organic molecules. For phenazine (B1670421) derivatives, DFT methods are employed to understand their redox properties and reaction mechanisms.

The electronic properties of 6-(4-methoxybenzyl)benzo[a]phenazin-5-ol are dictated by the interplay of the extended π-system of the benzo[a]phenazine (B1654389) core, the electron-donating hydroxyl group, and the appended 4-methoxybenzyl substituent. The distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is crucial in determining the molecule's reactivity and photophysical properties. In related phenazine systems, the HOMO is typically distributed over the electron-rich parts of the molecule, while the LUMO is located on the electron-deficient regions. The energy gap between the HOMO and LUMO (ΔEST) is a key parameter, with a smaller gap often correlating with higher reactivity and specific photophysical behaviors like thermally activated delayed fluorescence (TADF). capes.gov.br

Molecular Modeling and Docking Studies for Elucidating Potential Biological Interactions (In Silico)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rsc.org This method is widely used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode to a biological target, such as a protein or enzyme.

While no specific docking studies have been reported for this compound, numerous studies on related benzo[a]phenazin-5-ol derivatives have demonstrated their potential as inhibitors of various kinases, including C-Kit kinase, which is implicated in some cancers. rsc.orgacs.orgresearchgate.net These studies typically employ software like AutoDock and UCSF Chimera to perform the docking simulations. rsc.org The benzo[a]phenazin-5-ol scaffold serves as a key pharmacophore, with derivatives showing favorable binding energies, often in the range of -9.3 to -10.6 kcal/mol against C-Kit kinase. rsc.org

Table 1: Illustrative Molecular Docking Data for Benzo[a]phenazin-5-ol Derivatives against C-Kit Kinase

Compound DerivativeBinding Energy (kcal/mol)Number of Hydrogen BondsInteracting Residues (Hypothetical)
Benzo[a]phenazin-5-ol-8.52GLU671, CYS673
6-Benzylbenzo[a]phenazin-5-ol-9.83GLU671, CYS673, LEU800
This compound-10.23GLU671, CYS673, VAL692

Note: The data in this table is illustrative and based on findings for related compounds. Specific values for this compound would require dedicated computational studies.

Conformational Analysis and Stereochemical Implications for Molecular Recognition

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The preferred conformation of a molecule is crucial for its ability to bind to a biological target, a concept central to molecular recognition.

The presence of the bulky 4-methoxybenzyl group at the 6-position, adjacent to the hydroxyl group at the 5-position, is likely to introduce steric hindrance. This could lead to a preferred conformation where the benzyl (B1604629) group is twisted out of the plane of the phenazine ring to minimize steric clash. This twisting will have significant implications for how the molecule can fit into a binding site. Different conformers may present different sets of functional groups for interaction, thus affecting the molecule's biological activity. The planarity of the core phenazine structure is a known feature that facilitates π-stacking interactions, which could be modulated by the conformation of the benzyl substituent. mdpi.com

Advanced Computational Predictions for Spectroscopic Properties Relevant to Mechanistic Studies

Computational methods, particularly time-dependent DFT (TD-DFT), are instrumental in predicting and interpreting the spectroscopic properties of molecules, such as their UV-Vis absorption and emission spectra. rsc.orgemerald.com These predictions are valuable for understanding the electronic transitions that occur upon photoexcitation and can provide insights into reaction mechanisms, especially for photochemical processes.

For this compound, TD-DFT calculations could predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. The electronic transitions are typically of a π-π* nature, originating from the extensive conjugated system of the benzo[a]phenazine core. The positions of these transitions are sensitive to the substitution pattern. The electron-donating hydroxyl and methoxy (B1213986) groups are expected to cause a red-shift (a shift to longer wavelengths) in the absorption spectra compared to the unsubstituted parent compound.

Compound Name Reference

Mechanistic Elucidation of 6 4 Methoxybenzyl Benzo a Phenazin 5 Ol in Biological Systems in Vitro/cellular Models

Investigation of Specific Molecular Targets and Ligand-Binding Interactions (e.g., DNA, Proteins, Enzymes)

The benzo[a]phenazine (B1654389) scaffold is a recognized pharmacophore that interacts with various biological macromolecules, suggesting that 6-(4-Methoxybenzyl)benzo[a]phenazin-5-ol likely shares similar molecular targets. Research on related benzo[a]phenazin-5-ol derivatives has identified key interactions with enzymes crucial for cell proliferation and survival.

Molecular docking studies have shown that benzo[a]phenazin-5-ol derivatives can effectively bind to the ATP-binding pocket of receptor tyrosine kinases, such as c-Kit kinase. This interaction is often stabilized by hydrogen bonds and hydrophobic interactions with key amino acid residues within the kinase domain. The binding of these compounds can inhibit the kinase's activity, thereby disrupting downstream signaling pathways that are often hyperactive in cancerous cells.

Furthermore, some benzo[a]phenazine derivatives have been identified as dual inhibitors of topoisomerase I and II. researchgate.netrsc.org These enzymes are essential for resolving DNA topological problems during replication, transcription, and repair. By stabilizing the transient DNA-topoisomerase cleavage complex, these compounds can lead to the accumulation of DNA strand breaks, ultimately triggering cell death. The planar nature of the benzo[a]phenazine core is thought to facilitate its intercalation into the DNA double helix, a common mechanism for topoisomerase poisons. The substituents on the benzo[a]phenazine core, such as the 4-methoxybenzyl group at the 6-position, are expected to modulate the binding affinity and specificity for these molecular targets.

Table 1: Potential Molecular Targets of Benzo[a]phenazine Derivatives

Target Type Potential Interaction Implied Biological Effect
c-Kit Kinase Receptor Tyrosine Kinase ATP-competitive inhibition Inhibition of proliferation and survival signaling
Topoisomerase I Enzyme Stabilization of DNA-enzyme complex Induction of DNA single-strand breaks
Topoisomerase II Enzyme Inhibition of ATPase activity Induction of DNA double-strand breaks
DNA Macromolecule Intercalation Disruption of DNA replication and transcription

Cellular Uptake, Distribution, and Subcellular Localization Studies

The cellular entry and subsequent distribution of a compound are critical determinants of its biological activity. While specific studies on this compound are not available, research on structurally related benzo[a]phenoxazine and benzo-phenoselenazine derivatives provides valuable insights into its likely behavior. researchgate.netmdpi.comnih.gov

These related heterocyclic compounds often exhibit lipophilic characteristics, allowing them to passively diffuse across the plasma membrane. Their planar structure and potential for protonation can lead to their accumulation in acidic organelles, such as lysosomes. nih.govnih.gov Studies using fluorescently-tagged benzo[a]phenoxazine analogues have demonstrated their specific localization to the vacuole membrane (the yeast equivalent of the lysosome) and the endoplasmic reticulum. mdpi.com This sequestration within specific organelles can be a key aspect of their mechanism of action, potentially leading to organelle dysfunction.

The 4-methoxybenzyl group on this compound is likely to enhance its lipophilicity, potentially facilitating its passage through cellular membranes and influencing its subcellular distribution profile.

Modulation of Key Biochemical Pathways and Signaling Cascades (In Vitro)

The interaction of this compound with its molecular targets is expected to trigger a cascade of downstream signaling events. Based on studies of related compounds, several key pathways are likely to be affected.

Inhibition of receptor tyrosine kinases like c-Kit would directly impact the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are central to cell growth, proliferation, and survival. Furthermore, the induction of DNA damage through topoisomerase inhibition is a potent activator of stress-responsive signaling pathways.

Notably, the p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK) pathways have been implicated in the cellular response to treatment with benzo[a]phenazine-related compounds. nih.gov Activation of these stress-activated protein kinase pathways can lead to a variety of cellular outcomes, including cell cycle arrest and apoptosis. The generation of reactive oxygen species (ROS) is another common consequence of the activity of such compounds, which can further amplify the activation of these stress signaling cascades.

Mechanisms of Action at the Cellular Level (e.g., Cell Cycle Progression, Apoptosis Induction in Cell Lines)

The culmination of the molecular and signaling events described above manifests as distinct cellular phenotypes, most notably the disruption of the cell cycle and the induction of programmed cell death (apoptosis).

Studies on various cancer cell lines have demonstrated that benzo[a]phenazine derivatives can induce cell cycle arrest at different phases. nih.gov For instance, by interfering with DNA replication through topoisomerase inhibition, these compounds can cause an S-phase or G2/M-phase arrest. This provides the cell with time to repair the DNA damage, but if the damage is too extensive, it will trigger apoptosis.

The induction of apoptosis is a hallmark of many anticancer agents, and benzo[a]phenazine derivatives are no exception. rsc.org This process can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The activation of caspases, the executioner enzymes of apoptosis, is a central event. For example, the disruption of lysosomal membranes by localized compounds can lead to the release of cathepsins into the cytosol, which can in turn activate pro-apoptotic Bcl-2 family members and initiate the mitochondrial apoptotic cascade. nih.govnih.gov

Table 2: Observed Cellular Effects of Benzo[a]phenazine Analogues in Cancer Cell Lines

Cellular Process Observation Associated Signaling
Cell Cycle Arrest in S or G2/M phase DNA damage response pathways
Apoptosis Induction of programmed cell death Caspase activation, p38/JNK pathway activation
Proliferation Inhibition of cell growth Disruption of RTK signaling
Cell Survival Reduction in clonogenic ability Multiple pathways

Comparative Mechanistic Studies with Related Benzo[a]phenazine Analogues

The biological activity of benzo[a]phenazine derivatives can be significantly influenced by the nature and position of their substituents. Structure-activity relationship (SAR) studies on various series of these compounds provide a framework for understanding the potential contribution of the 6-(4-methoxybenzyl) group in the target molecule. nih.goveurekaselect.comresearchgate.netnih.govmdpi.com

In many heterocyclic scaffolds, the introduction of a benzyl (B1604629) group can enhance biological activity by providing additional hydrophobic and/or steric interactions with the target protein. The methoxy (B1213986) substituent on the phenyl ring is an electron-donating group, which can influence the electronic properties of the entire molecule and its ability to participate in key interactions such as hydrogen bonding or pi-stacking.

For instance, in a series of benzo[a]pyrano[2,3-c]phenazine derivatives, the nature of the substituent on a phenyl ring attached to the core structure was found to be critical for their antitumor activity. nih.goveurekaselect.comresearchgate.net Specifically, electron-donating groups on the phenyl ring were often associated with enhanced potency. Therefore, it is plausible that the 4-methoxybenzyl group in this compound contributes favorably to its biological activity profile compared to unsubstituted or differently substituted analogues. However, without direct comparative studies, this remains a logical inference based on established SAR trends in related compound series.

Structure Activity Relationship Sar Studies of 6 4 Methoxybenzyl Benzo a Phenazin 5 Ol and Its Analogs

Impact of Substituent Modifications on Molecular Interactions and Biological Activity (In Vitro)

The biological activity of benzo[a]phenazine (B1654389) derivatives can be significantly influenced by the nature and position of substituents on the core structure. In vitro studies on related benzo[a]pyrano[2,3-c]phenazine derivatives have demonstrated that modifications to the peripheral rings can modulate their antitumor activity against various cancer cell lines, including HCT116, MCF7, HepG2, and A549. nih.gov For instance, the introduction of a p-dimethylamino phenyl group on an appended pyran ring resulted in a compound with the highest growth inhibitory activity against the HepG2 cell line, suggesting that electron-donating groups can enhance potency. nih.gov

While specific SAR studies on the 6-(4-methoxybenzyl) moiety of 6-(4-methoxybenzyl)benzo[a]phenazin-5-ol are not extensively documented, general principles from related heterocyclic compounds can provide insights. The substitution pattern on the benzyl (B1604629) ring is a critical determinant of biological activity. Aromatic rings are fundamental in drug-target interactions, participating in π-π stacking, hydrogen bonding, and van der Waals forces. mdpi.com The introduction of various substituents can modulate the electronic and steric properties of the molecule, thereby affecting its binding affinity and selectivity for a biological target. mdpi.com

In a series of 2-phenazinamine derivatives evaluated as Bcr-Abl tyrosine kinase inhibitors, the nature of the substituent on a benzylidene-thiazolidinone moiety was found to be influential. Compounds with good lipophilicity tended to show better cytotoxic activity against the K562 human chronic myelogenous leukemia cell line. nih.govresearchgate.net This suggests that hydrophobic interactions play a significant role in the activity of this class of compounds.

Molecular docking studies of benzo[a]phenazin-5-ol derivatives against C-Kit kinase have indicated that these compounds are often enveloped by hydrophobic amino acids within the binding site, highlighting the importance of hydrophobicity for their anticancer activity. fums.ac.ir Furthermore, hydrogen bond interactions, for example with residues like Ile789, have been identified as crucial for binding. fums.ac.ir

The following table summarizes the in vitro anticancer activity of a series of benzo[a]pyrano[2,3-c]phenazine derivatives, illustrating the impact of substituent modifications.

CompoundSubstituent (R)IC50 (µM) vs. HepG2
Analog 1H> 50
Analog 24-F35.2
Analog 34-Cl28.9
Analog 44-Br25.4
Analog 54-N(CH3)26.71
Analog 64-OH15.8
Analog 74-NO242.1

Role of the 4-Methoxybenzyl Moiety in Modulating Mechanistic Outcomes

The 4-methoxybenzyl (PMB) group is a versatile substituent in medicinal chemistry, often utilized as a protecting group in synthesis due to its stability and ease of removal. researchgate.net However, its presence in a final active compound can significantly influence the molecule's properties and biological activity. The methoxy (B1213986) group can act as a hydrogen bond acceptor and can alter the electronic distribution of the benzyl ring, which in turn can affect its interaction with biological targets. acs.org

In the context of this compound, the 4-methoxybenzyl moiety likely plays a multifaceted role. The benzyl group itself provides a hydrophobic scaffold that can engage in van der Waals and π-π stacking interactions within a protein binding pocket. The methoxy group at the para position is an electron-donating group, which can influence the electronic properties of the phenyl ring and potentially enhance binding to electron-deficient regions of a target protein.

While direct evidence for the role of the 4-methoxybenzyl group in this specific compound is limited, studies on other bioactive molecules offer valuable parallels. For instance, in a series of 1,2,4-triazolo[3,4-a]phthalazine derivatives, a 4-methoxy)phenyl substituent at the 3-position was part of a lead compound with binding selectivity for certain GABA-A receptor subtypes. researchgate.net This highlights how a methoxy-substituted phenyl ring can contribute to selective target recognition.

The flexibility of the benzyl group allows it to adopt various conformations, which can be crucial for fitting into a specific binding site. The linkage between the benzyl group and the benzo[a]phenazine core at the 6-position introduces a degree of rotational freedom that can be important for achieving an optimal binding orientation.

Influence of the Benzo[a]phenazin-5-ol Scaffold on Target Binding and Selectivity

The benzo[a]phenazin-5-ol core is a privileged scaffold in medicinal chemistry, known for its diverse biological activities, including antitumor and antimicrobial properties. researchgate.netnih.gov This planar, aromatic system is capable of intercalating into DNA, a mechanism of action for many anticancer agents. Furthermore, phenazine (B1670421) derivatives have been shown to inhibit key enzymes involved in cell proliferation and survival, such as topoisomerases and protein kinases. nih.gov

The benzo[a]phenazine structure itself is a key pharmacophore. Its extended aromatic system can participate in strong π-π stacking interactions with aromatic amino acid residues in a protein's active site or with DNA base pairs. The nitrogen atoms in the phenazine ring can act as hydrogen bond acceptors, while the hydroxyl group at the 5-position can act as both a hydrogen bond donor and acceptor, further anchoring the molecule to its target. fums.ac.ir

Molecular docking studies on a series of benzo[a]phenazin-5-ol-tethered tri-substituted methane derivatives as potential C-Kit kinase inhibitors have shown that these compounds can exhibit greater binding affinities than the standard drug, Sunitinib. fums.ac.ir The interactions observed included hydrogen bonds with key amino acid residues like Arg791, Ile789, and His790, as well as extensive hydrophobic interactions. fums.ac.ir This underscores the importance of the benzo[a]phenazin-5-ol scaffold in providing the necessary framework for these critical binding interactions. The selectivity for different kinase isoforms or other targets would be modulated by the specific substitution pattern on this core structure.

Quantitative Structure-Activity Relationship (QSAR) Modeling for In Vitro Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical relationships between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent and selective compounds.

While a specific QSAR model for this compound and its direct analogs has not been reported, studies on other phenazine derivatives have demonstrated the utility of this approach. For example, a Group-based QSAR (G-QSAR) study was conducted on a series of 2-phenazinamine derivatives as Bcr-Abl tyrosine kinase inhibitors. nih.govresearchgate.net This study yielded statistically significant models with good predictive power. researchgate.net

The G-QSAR model for the 2-phenazinamine derivatives revealed that lipophilicity (expressed as XlogP) was a highly influential descriptor in determining the biological activity. researchgate.net This is consistent with the observation that compounds with good lipophilicity exhibited better cytotoxic activity. nih.govresearchgate.net The model also highlighted the importance of steric and electronic factors, as represented by various 2D and 3D descriptors.

The following table presents the statistical results of a G-QSAR model developed for a series of 2-phenazinamine derivatives, illustrating the predictive capacity of such models.

Statistical ParameterValue
r² (Training Set)0.8074
q² (Cross-validation)0.6521
pred_r² (External Validation)0.5892

A similar QSAR modeling approach could be applied to a series of 6-substituted benzo[a]phenazin-5-ol analogs. By synthesizing and testing a diverse set of compounds with variations in the substituent at the 6-position, a predictive QSAR model could be developed. Such a model would help to identify the key molecular properties (e.g., hydrophobicity, size, electronic effects) that govern the anticancer activity of this class of compounds and would facilitate the rational design of new derivatives with improved therapeutic potential.

Advanced Applications of 6 4 Methoxybenzyl Benzo a Phenazin 5 Ol As a Chemical Biology Probe

Development as a Fluorescent Probe for Tracking Biological Processes

The benzo[a]phenazine (B1654389) core structure is known to be fluorescent. The development of 6-(4-Methoxybenzyl)benzo[a]phenazin-5-ol as a fluorescent probe would hinge on the optimization and characterization of its photophysical properties. Key parameters for a viable fluorescent probe are summarized in the table below.

PropertyDescriptionSignificance for Biological Imaging
Quantum Yield The ratio of photons emitted to photons absorbed.A high quantum yield is necessary for bright signals that can be easily detected above background autofluorescence in cells.
Stokes Shift The difference between the maximum wavelengths of absorption and emission.A large Stokes shift is desirable to minimize self-quenching and spectral overlap between excitation and emission light.
Photostability The ability of the fluorophore to resist photochemical degradation.High photostability allows for longer imaging times and more accurate tracking of biological processes without signal loss.
Solvatochromism The change in absorption or emission spectra with the polarity of the solvent.This property can be exploited to probe the microenvironment within cellular compartments.
Cell Permeability The ability to cross the cell membrane to reach intracellular targets.Essential for imaging processes within living cells. The lipophilicity introduced by the methoxybenzyl group may influence this property.

Research on related benzo[a]phenazine derivatives has shown they can be synthesized to exhibit favorable photophysical properties, including fluorescence in the visible spectrum, making them candidates for cell imaging. For this compound, the specific substitution pattern would need to be investigated to determine its unique spectral characteristics and suitability for tracking specific biological molecules or organelles.

Utility in Target Identification and Validation within Cell-Based Assays

Identifying the molecular targets of a compound is a critical step in drug discovery and chemical biology. While no studies have specifically used this compound for this purpose, its core structure is found in compounds with known biological activities, such as antitumor and antimicrobial effects. This suggests that derivatives of this class interact with specific biological targets.

The utility of this compound in target identification would rely on converting it into a probe that can be used in techniques like chemical proteomics. A common strategy involves introducing a reactive group or a bioorthogonal handle to the core structure.

Hypothetical Workflow for Target Identification:

Probe Synthesis: Modify this compound with a photoreactive group (e.g., diazirine, benzophenone) and a reporter tag (e.g., alkyne, azide for click chemistry).

Cellular Treatment: Treat living cells with the synthesized probe, allowing it to bind to its protein targets.

Crosslinking: Irradiate the cells with UV light to covalently link the probe to its binding partners.

Lysis and Tagging: Lyse the cells and attach a fluorescent dye or biotin to the probe's reporter tag via click chemistry.

Analysis: Identify the labeled proteins using techniques such as in-gel fluorescence scanning or mass spectrometry-based proteomics.

This approach would validate the cellular targets and elucidate the mechanism of action of the parent compound.

Application in High-Throughput Screening Methodologies (In Vitro)

High-throughput screening (HTS) allows for the rapid testing of thousands of compounds for a specific biological activity. Phenazine-based compounds, due to their diverse biological activities, are suitable candidates for inclusion in HTS libraries. The synthesis of libraries of benzo[a]phenazin-5-ol derivatives is a strategy employed in the search for new pharmaceutical candidates.

The application of this compound in HTS could be twofold:

As a member of a compound library: It could be screened alongside other derivatives against a panel of biological targets (e.g., enzymes, receptors) to identify new leads.

As a tool for assay development: If the compound possesses intrinsic fluorescence that changes upon binding to a target, it could be used to develop a fluorescence-based HTS assay.

The table below outlines the key considerations for using a compound in HTS.

FeatureRequirement for HTS
Purity High purity is essential to avoid false positives or negatives.
Solubility Must be soluble in the assay buffer, often requiring DMSO.
Stability Should be stable under assay and storage conditions.
Assay Interference Should not interfere with the detection method (e.g., autofluorescence, light scattering).

Design of Affinity Probes for Protein-Ligand Interaction Studies

Affinity-based probes are indispensable tools for studying how ligands interact with their protein targets. These probes are typically derived from a known ligand by incorporating a tag for detection or purification. The design of an affinity probe based on this compound would require knowledge of its specific biological target.

Assuming a target is identified, several design principles would be applied:

Preservation of Binding: The point of attachment for the linker and tag must be chosen carefully to avoid disrupting the key interactions with the target protein. Structure-activity relationship (SAR) studies are crucial for this step.

Linker Choice: The linker connecting the ligand to the tag should be of appropriate length and flexibility to not hinder binding.

Tag Selection: The choice of tag depends on the application. Biotin is commonly used for affinity purification (e.g., pull-down assays), while a fluorescent dye is used for visualization (e.g., fluorescence polarization, microscopy).

Modular synthesis approaches, such as using multicomponent reactions, can facilitate the rapid generation of a variety of affinity probes with different tags and linkers to find the optimal tool for studying a specific protein-ligand interaction.

Future Research Directions and Unexplored Avenues for 6 4 Methoxybenzyl Benzo a Phenazin 5 Ol

Integration with Systems Biology Approaches for Comprehensive In Vitro Understanding

A deeper comprehension of the molecular mechanisms of 6-(4-Methoxybenzyl)benzo[a]phenazin-5-ol necessitates a move beyond traditional single-target assays towards a more holistic systems biology approach. By integrating multi-omics technologies, researchers can create a comprehensive picture of the cellular response to this compound.

Table 1: Proposed Systems Biology Approaches for In Vitro Analysis

Omics TechnologyResearch QuestionPotential Insights
Transcriptomics (RNA-Seq) How does this compound alter the gene expression profile of cancer cells?Identification of perturbed signaling pathways, compensatory mechanisms, and potential biomarkers of sensitivity or resistance.
Proteomics (Mass Spectrometry) What are the global changes in protein expression and post-translational modifications upon treatment?Elucidation of direct protein targets, downstream effector proteins, and the impact on protein complexes and cellular machinery.
Metabolomics (LC-MS/GC-MS) How does the compound affect the metabolic landscape of treated cells?Understanding of metabolic reprogramming, impact on key metabolic pathways essential for cancer cell survival, and potential metabolic vulnerabilities.
Interactomics (Yeast-2-Hybrid, AP-MS) What are the direct and indirect protein interaction partners of the compound?Discovery of novel binding partners and the mapping of the compound's interaction network within the cell.

The integration of these datasets will be crucial for constructing robust computational models to predict the compound's behavior and identify key nodes in its mechanism of action.

Exploration of Novel Mechanistic Paradigms and Target Classes

While many benzo[a]phenazine (B1654389) derivatives are known to function as topoisomerase inhibitors, the specific molecular targets of this compound may extend beyond this established mechanism. rsc.orgresearchgate.netresearchgate.net The presence of the 4-methoxybenzyl substituent provides a unique structural feature that could mediate interactions with novel target classes.

Future research should focus on:

Target Deconvolution: Employing techniques such as chemical proteomics and thermal shift assays to identify the direct binding partners of the compound within the cellular proteome. This could reveal unexpected targets and pathways.

Kinase Profiling: Given that many signaling pathways crucial for cancer progression are regulated by kinases, screening this compound against a broad panel of kinases could uncover novel inhibitory activities. researchgate.net

Epigenetic Modulation: Investigating the potential of the compound to influence epigenetic modifying enzymes, such as histone deacetylases (HDACs) or methyltransferases, which are increasingly recognized as important cancer targets.

Induction of Novel Cell Death Mechanisms: Moving beyond apoptosis, studies could explore whether the compound induces other forms of programmed cell death, such as necroptosis, ferroptosis, or pyroptosis, which could be effective in apoptosis-resistant cancers.

Development of Next-Generation Benzo[a]phenazine-Based Research Tools

The inherent fluorescence of the benzo[a]phenazine core provides a foundation for the development of sophisticated research tools. nih.govresearchgate.net By leveraging the specific structural attributes of this compound, a new generation of chemical probes can be engineered.

Table 2: Potential Benzo[a]phenazine-Based Research Tools

Research ToolDesign StrategyPotential Application
Fluorescent Probes Modification of the 4-methoxybenzyl group with environmentally sensitive fluorophores or reactive moieties. nih.govReal-time imaging of specific cellular events, tracking the compound's subcellular localization, and sensing of the local microenvironment (e.g., pH, viscosity).
Affinity-Based Probes Introduction of a photoreactive group or a click-chemistry handle to the core structure.Covalent labeling and subsequent identification of direct binding partners (target deconvolution).
Theranostic Agents Conjugation with a therapeutic payload or a targeting ligand.Combining diagnostic imaging with targeted therapy for a personalized medicine approach.

These research tools would not only advance our understanding of the compound's own mechanism but also provide valuable reagents for broader cell biology research.

Current Challenges and Emerging Opportunities in the Academic Study of this compound

Despite its promise, the academic pursuit of this compound is not without its challenges. Overcoming these hurdles will be key to unlocking its full potential.

Current Challenges:

Limited Commercial Availability: The scarcity of the compound from commercial suppliers can hinder widespread academic research.

Metabolic Instability: The methoxy (B1213986) group may be subject to metabolic cleavage in vivo, potentially altering the compound's activity and pharmacokinetic profile.

Aqueous Solubility: Like many planar aromatic compounds, poor aqueous solubility can complicate in vitro assays and limit formulation options for in vivo studies.

Emerging Opportunities:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the methoxybenzyl moiety and the benzo[a]phenazine core can lead to the discovery of analogs with improved potency, selectivity, and pharmacokinetic properties. rsc.org

Nanotechnology-Based Delivery Systems: Encapsulation of the compound in nanoparticles or liposomes could enhance its solubility, stability, and tumor-targeting capabilities.

Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents or targeted therapies could lead to more effective treatment regimens.

Q & A

Q. What are the primary synthetic routes to 6-(4-Methoxybenzyl)benzo[a]phenazin-5-ol, and how do reaction conditions influence product selectivity?

The compound is synthesized via condensation of 2-hydroxy-1,4-naphthoquinone (lawsone) with substituted benzene-1,2-diamines. Substituent electronic effects on the diamine dictate reaction pathways: electron-withdrawing groups favor benzo[a]phenazin-5-ol formation via elimination (Path A), while electron-donating groups enable 6-substituted derivatives via addition-oxidation (Path B) . Solvent-free conditions (75°C) or microwave-assisted protocols improve yields and reduce reaction times .

Q. How are spectroscopic techniques employed to characterize benzo[a]phenazin-5-ol derivatives?

Key techniques include:

  • 1H-NMR : Aromatic proton signals at δ 7.76–8.30 ppm confirm the fused phenazine core, while a singlet for the methoxy group (~δ 3.86 ppm) verifies the 4-methoxybenzyl substituent .
  • FT-IR : Absorption bands at ~1630 cm⁻¹ (C=N) and 3057 cm⁻¹ (O–H) validate structural motifs .
  • UV-Vis/fluorescence : Extended conjugation in derivatives like azo dyes results in near-infrared absorption (λₐᵦₛ > 600 nm) and Stokes shifts for bioimaging applications .

Q. What biological activities are associated with benzo[a]phenazin-5-ol scaffolds?

These compounds exhibit DNA intercalation and topoisomerase I/II inhibition, attributed to their planar aromatic systems. Structure-activity relationship (SAR) studies highlight the critical role of the 4-methoxybenzyl group in enhancing lipophilicity and target binding .

Advanced Research Questions

Q. How do electronic effects of substituents influence reaction pathways in benzo[a]phenazin-5-ol synthesis?

Substituent redox potential (measured via cyclic voltammetry) correlates with reaction mechanism: electron-deficient quinones undergo nucleophilic attack by o-phenylenediamine, favoring Path A, while electron-rich systems stabilize intermediates for Path B . Computational studies (DFT) further validate transition-state energetics, guiding substituent selection for regioselective synthesis .

Q. What strategies resolve contradictions in yield optimization between homogeneous and heterogeneous catalytic systems?

  • Homogeneous catalysts (e.g., caffeine): Enable Knoevenagel-Michael domino reactions under microwave irradiation (70°C, 10 min) with 85–92% yields but require post-reaction purification .
  • Heterogeneous catalysts (e.g., Fe₃O₄@rGO@ZnO-HPA): Facilitate magnetic recovery and reuse for furophenazine synthesis (yields >90%), though mass transfer limitations may reduce efficiency in bulky substrates . Hybrid approaches using immobilized catalysts (e.g., H₃PW₁₂O₄₀/SBA-15) balance recyclability and reactivity .

Q. How is regioselectivity controlled in Ru(II)-catalyzed annulation reactions involving benzo[a]phenazin-5-ol?

Ru(II) complexes (e.g., [RuCl₂(p-cymene)]₂) promote oxidative C–H/O–H coupling with alkynes. Electron-deficient alkynes (e.g., diphenylacetylene) favor annulation at the C8 position of phenazine, yielding isochromeno-phenazines (80% yield) via a proposed ruthenacycle intermediate. Competitive experiments show a 1.7:1 selectivity ratio for electron-deficient vs. electron-rich alkynes .

Q. What methodologies address challenges in synthesizing bis-benzo[a]phenazin-5-ol derivatives?

Solid-state melt reactions (SSMR) at 180–200°C enable one-pot bis-condensation of lawsone with N-enoyl-2-aminobenzaldehydes, achieving 73–85% yields. Mechanistic studies reveal tandem Knoevenagel-hetero-Diels-Alder steps, with dienophile electronics dictating cycloaddition regiochemistry .

Methodological Considerations Table

Research Aspect Recommended Techniques Key References
Substituent electronic effectsCyclic voltammetry, DFT calculations
Catalyst optimizationBET surface area analysis, TEM for catalyst morphology, recycling studies
Regioselectivity analysisCompetitive reaction assays, isotopic labeling (²H/¹³C), in situ NMR monitoring
Biological evaluationTopoisomerase inhibition assays, molecular docking (AutoDock), fluorescence cell imaging

Critical Data Contradictions & Resolutions

  • Contradiction : Microwave irradiation vs. conventional heating efficiency varies across studies.
    Resolution : Microwave protocols reduce time (7–10 min vs. 2–3 hours) but require precise power calibration (180 W) to avoid side reactions in polar solvents .
  • Contradiction : Conflicting reports on Fe(III)Y-zeolite catalyst efficacy.
    Resolution : Catalyst acidity (Brønsted vs. Lewis sites) and pore size must match substrate dimensions; bulkier derivatives require mesoporous analogues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.